molecular formula C8H4BrF3N2 B1343723 3-Bromo-6-(trifluoromethyl)-1H-indazole CAS No. 1000341-21-8

3-Bromo-6-(trifluoromethyl)-1H-indazole

Cat. No.: B1343723
CAS No.: 1000341-21-8
M. Wt: 265.03 g/mol
InChI Key: FZZHDSPRCRQGHN-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)-1H-indazole is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an indazole ring. Indazoles are a class of compounds known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole typically involves the bromination of 6-(trifluoromethyl)-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(trifluoromethyl)-1H-indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indazole ring can be subjected to oxidation or reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indazole derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

3-Bromo-6-(trifluoromethyl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(trifluoromethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
  • 3-Bromo-6-(trifluoromethyl)pyridazine
  • 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol

Uniqueness

3-Bromo-6-(trifluoromethyl)-1H-indazole is unique due to the presence of both a bromine atom and a trifluoromethyl group on the indazole ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in drug discovery and other chemical research areas. The trifluoromethyl group, in particular, is known for enhancing metabolic stability and bioavailability, which are crucial factors in the development of therapeutic agents.

Properties

IUPAC Name

3-bromo-6-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-5-2-1-4(8(10,11)12)3-6(5)13-14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZHDSPRCRQGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646707
Record name 3-Bromo-6-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-21-8
Record name 3-Bromo-6-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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